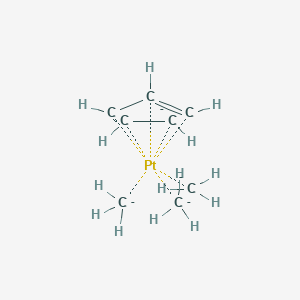
Cyclopenta-2,4-dien-1-yltrimethylplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-2,4-dien-1-yltrimethylplatinum is an organometallic compound with the molecular formula C8H14Pt It is known for its unique structure, which includes a cyclopentadienyl ring bonded to a platinum atom, along with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenta-2,4-dien-1-yltrimethylplatinum can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with trimethylplatinum chloride in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and quality .
化学反応の分析
Types of Reactions
Cyclopenta-2,4-dien-1-yltrimethylplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.
Substitution: Reagents such as halogenated compounds or phosphine ligands are employed under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学的研究の応用
Cyclopenta-2,4-dien-1-yltrimethylplatinum has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.
Industry: It is used in the development of materials for electronics and alternative energy applications
作用機序
The mechanism by which cyclopenta-2,4-dien-1-yltrimethylplatinum exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a different ligand structure.
Carboplatin: Another platinum-based drug with a cyclobutane dicarboxylate ligand.
Oxaliplatin: A platinum compound with a diaminocyclohexane ligand.
Uniqueness
Cyclopenta-2,4-dien-1-yltrimethylplatinum is unique due to its cyclopentadienyl ligand, which imparts different reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specific applications in catalysis and material science .
生物活性
Cyclopenta-2,4-dien-1-yltrimethylplatinum (also known as trimethyl(methylcyclopentadienyl)platinum(IV)) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C8H14Pt
- Molar Mass : 305.27 g/mol
- Melting Point : 104-106 °C
- Appearance : White to off-white powder
- Solubility : Insoluble in water, sensitive to air .
Synthesis
This compound can be synthesized through various organometallic chemistry methods. Its synthesis typically involves the reaction of trimethylplatinum precursors with cyclopentadiene derivatives under controlled conditions to yield the desired cyclopentadienyl complex.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to traditional platinum-based drugs like cisplatin.
- Mechanism of Action :
-
Case Studies :
- In a study involving human cancer cell lines (e.g., HeLa and A549), this compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
- Comparative studies revealed that this platinum complex could induce apoptosis more effectively than some existing chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
- Spectrum of Activity :
- Research Findings :
Toxicity and Safety Profile
The safety profile of this compound is still under investigation. Preliminary studies indicate that while it exhibits potent biological activity, careful consideration of dosing is necessary to minimize toxicity to normal cells.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against HeLa and A549 cell lines; mechanism involves DNA interaction and tubulin inhibition. |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; comparable antifungal activity to Amphotericin B. |
| Safety Profile | Requires further investigation; initial studies suggest manageable toxicity levels. |
特性
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














